Androst-5-ene-3alpha,17alpha-diol
Description
Contextualization within the Steroidome
The steroidome represents the complete set of steroids and their metabolites in a biological system. Androst-5-ene-3alpha,17alpha-diol is a C19 steroid, placing it within the family of androgens and their derivatives. drugbank.com These steroids are characterized by a core structure of androstane (B1237026). Androstenediols, including the 3alpha,17alpha-isomer, are part of the complex network of steroid metabolism. For instance, androstenediol (B1197431) is known to be an intermediate in the biosynthesis of testosterone (B1683101) from dehydroepiandrosterone (B1670201) (DHEA). nih.gov This process involves the reduction of the 17-keto group of DHEA by 17-hydroxysteroid dehydrogenases and subsequent oxidation of the 3-hydroxyl group by 3-hydroxysteroid dehydrogenases. nih.gov The various isomers of androstenediol, including androst-5-ene-3beta,17beta-diol (B120663) and 5alpha-androstane-3beta,17beta-diol, are metabolites of DHEA and dihydrotestosterone (B1667394) (DHT) respectively. nih.gov
Historical Perspectives on Androstenediol Isomers in Research
Historically, research on androstenediol isomers has often focused on the more abundant or biologically active forms, such as androst-5-ene-3beta,17beta-diol. This particular isomer is recognized as a human and mouse metabolite and has been investigated for its androgenic and radiation-protective properties. nih.gov Early research also distinguished between different isomers based on their metabolic pathways and physiological effects. For example, studies have explored the metabolism of 5alpha-androstane-3beta,17beta-diol in different tissues. nih.gov Over time, the focus has expanded to include less common isomers as analytical techniques have become more sophisticated, allowing for the detection and characterization of a wider range of steroid metabolites. This has led to a greater appreciation for the potential biological significance of isomers like this compound.
Significance of Stereochemistry at C-3 and C-17 Positions for Biological Activity
The stereochemistry of hydroxyl groups at the C-3 and C-17 positions of the androstane skeleton is a critical determinant of a steroid's biological activity. The orientation of these groups, designated as alpha (below the plane of the ring) or beta (above the plane of the ring), significantly influences how the molecule interacts with steroid receptors. nih.gov
The biological activities of androstenediol epimers have been shown to have a structure-activity relationship that depends on the orientation of the hydroxyl groups. nih.gov For example, the positioning of the hydroxyl group at C-17 in the alpha position, as seen in 17alpha-AED, results in distinct biological actions. nih.gov In contrast, the stereochemistry of the hydroxyl group at the C-3 position has been suggested to have less influence on biological activity in some contexts. nih.gov The difference in the spatial arrangement of these functional groups affects the binding affinity of the steroid to receptors such as the androgen receptor (AR) and estrogen receptors (ERs), thereby dictating the nature and magnitude of the hormonal response.
Rationale for Dedicated Academic Investigation of this compound
The dedicated academic investigation of this compound is driven by the need to fully understand the structure-activity relationships of all androstenediol isomers. While some isomers have been extensively studied, the specific roles of less common isomers like the 3-alpha, 17-alpha configuration remain less clear. Research into this specific compound can help to elucidate novel biological pathways and receptor interactions that may have been previously overlooked. For instance, studies on related isomers like 5alpha-androstane-3alpha,17beta-diol (B1664111) have revealed age-related changes in their serum levels, suggesting potential roles in human physiology that warrant further investigation for all isomers. nih.gov The exploration of such isomers contributes to a more complete map of the steroidome and its influence on health and disease.
Structure
2D Structure
3D Structure
Properties
CAS No. |
47122-33-8 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |
InChI Key |
QADHLRWLCPCEKT-QAZMUZRASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Endogenous Occurrence and Distribution Within Biological Systems
Identification as a Naturally Occurring Steroid Hormone
Currently, there is no scientific literature that identifies Androst-5-ene-3α,17α-diol as a naturally occurring steroid hormone in humans or any other species. The primary metabolic pathways of DHEA, which features the same C5-C6 double bond (androst-5-ene), lead to the formation of androst-5-ene-3β,17β-diol and androst-5-ene-3β,17-one. The conversion to a 3α-hydroxy configuration typically follows the saturation of this double bond, resulting in 5α-androstane or 5β-androstane structures. The existence of a metabolic pathway that would produce the specific 3α,17α-diol configuration from an androst-5-ene precursor has not been described.
Tissue-Specific Presence and Concentration Gradients in Non-Human Models
Consistent with the lack of its identification as an endogenous steroid, there is no available data on the tissue-specific presence or concentration gradients of Androst-5-ene-3α,17α-diol in any non-human models. Research on related compounds, such as 5α-androstane-3α,17α-diol, has shown its presence and activity in specific tissues like the canine prostate. However, this information pertains to a 5α-reduced steroid and cannot be extrapolated to the androst-5-ene compound.
Ontogenetic and Phylogenetic Distribution Patterns
The scientific record contains no information regarding the ontogenetic (developmental) or phylogenetic (evolutionary) distribution of Androst-5-ene-3α,17α-diol. Such studies are contingent on the initial identification of the compound in biological samples, which has not been established.
Hormonal and Non-Hormonal Factors Influencing Endogenous Levels
As Androst-5-ene-3α,17α-diol has not been identified as an endogenous compound, there is no research on the hormonal or non-hormonal factors that might influence its levels. Studies on its well-characterized isomers show complex regulation by gonadotropins, stress hormones, and local enzymatic activity in target tissues, but these findings cannot be applied to the isomer .
Biosynthetic Pathways and Metabolic Transformations
Precursor Substrates and Enzymatic Regulation of Synthesis
The synthesis of Androst-5-ene-3alpha,17alpha-diol is dependent on the availability of precursor steroids and the precise action of stereospecific enzymes. The primary precursor for C19 steroids is dehydroepiandrosterone (B1670201) (DHEA), which is produced in the adrenal glands, gonads, and brain. nih.gov The journey from DHEA to this compound requires specific enzymatic steps to establish the hydroxyl groups at the C-3 and C-17 positions with an alpha-orientation.
The stereochemistry of the hydroxyl groups at positions C-3 and C-17 is critical for the biological identity of a steroid and is determined by the action of various hydroxysteroid dehydrogenases (HSDs).
17α-Hydroxysteroid Dehydrogenase (17α-HSD): The formation of the 17α-hydroxyl group is a key step. Research has identified a specific enzyme, 17α-HSD, which belongs to the aldo-keto reductase family. nih.govnih.gov This enzyme efficiently catalyzes the conversion of 17-keto steroids to 17α-hydroxy steroids. For instance, 17α-HSD can convert dehydroepiandrosterone (DHEA), which has a ketone at C-17, into 5-androstene-3β,17α-diol. nih.govnih.gov To arrive at the target compound, a precursor with a 3-alpha configuration would need to undergo this same 17α-reduction.
3α-Hydroxysteroid Dehydrogenase (3α-HSD): The 3α-hydroxyl configuration is established by the action of 3α-HSDs. These enzymes catalyze the reduction of 3-keto steroids to 3α-hydroxy steroids. nih.govnih.gov There are multiple isoforms of 3α-HSD, and they can act on various steroid substrates. For example, the enzyme AKR1C2 is known to catalyze the reduction of 5α-dihydrotestosterone (DHT) to 5α-androstane-3α,17β-diol. nih.govnih.gov The synthesis of this compound would require a 3α-HSD capable of acting on a Δ5-steroid precursor that already possesses the 17α-hydroxyl group. It has been noted that the enzyme designated as 17α-HSD also possesses a less potent 3α-HSD activity, capable of converting substrates like 5α-androstane-3,17-dione to androsterone. nih.gov
A plausible, though less commonly cited, pathway could involve the initial reduction of a 17-keto precursor at the C-3 position by a 3α-HSD, followed by the reduction of the C-17 ketone by 17α-HSD.
Table 1: Key Enzymes in the Putative Biosynthesis of this compound
| Enzyme | Function in Pathway | Precursor Substrate (Example) | Product |
| 17α-Hydroxysteroid Dehydrogenase (17α-HSD) | Reduces the C-17 keto group to a 17α-hydroxyl group. | Androst-5-ene-3α-ol-17-one | This compound |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduces the C-3 keto group to a 3α-hydroxyl group. | Androst-5-ene-17α-ol-3-one | This compound |
The metabolic pathways leading to this compound are distinct from those that form its more widely studied isomers.
Versus Androst-5-ene-3beta,17beta-diol (B120663) (Androstenediol): The biosynthesis of Androstenediol (B1197431), a weak estrogen and androgen, also begins with DHEA. mdpi.com However, it involves the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) to create the 17β-hydroxyl group. wikipedia.orgwikipedia.org The 3-hydroxyl group in Androstenediol is in the beta-position, identical to its precursor DHEA, a transformation catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD). The synthesis of this compound requires a completely different set of enzymes (17α-HSD and 3α-HSD) to establish the distinct stereochemistry at both C-3 and C-17.
Versus Androstanediols: The primary difference between androstene-diols and androstane-diols is the saturation of the A-ring. Androstanediols, such as 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), are metabolites of dihydrotestosterone (B1667394) (DHT). wikipedia.orgfrontiersin.org Their synthesis requires the initial conversion of testosterone (B1683101) to DHT by the enzyme 5α-reductase, which reduces the double bond between C-4 and C-5. In contrast, the synthesis of this compound retains the Δ5 double bond (between C-5 and C-6), indicating that 5α-reductase is not involved in its direct formation from Δ5 precursors.
Catabolic Pathways and Metabolite Formation
Once formed, this compound can be further metabolized through oxidation or conjugation, which generally serves to deactivate the compound and facilitate its excretion.
Oxidoreductases are a broad class of enzymes that can catalyze the reverse reactions of HSDs, converting hydroxyl groups back into ketones. nih.gov This interconversion is a key aspect of steroid metabolism, allowing tissues to modulate the levels of active hormones. nih.gov
Oxidation at C-3 by a 3α-HSD would convert this compound into Androst-5-ene-17α-ol-3-one .
Oxidation at C-17 by a 17α-HSD would yield Androst-5-ene-3α-ol-17-one .
The balance between the reductive and oxidative activities of these enzymes determines the net availability of the diol in a specific tissue. nih.gov
Table 2: Potential Metabolites from Oxidoreductase Activity on this compound
| Metabolite | Enzyme Action |
| Androst-5-ene-17α-ol-3-one | Oxidation of the 3α-hydroxyl group |
| Androst-5-ene-3α-ol-17-one | Oxidation of the 17α-hydroxyl group |
| Androst-5-ene-3,17-dione | Oxidation of both hydroxyl groups |
Conjugation is a major Phase II metabolic process that attaches a polar molecule, such as glucuronic acid or a sulfate (B86663) group, to the steroid. wikipedia.org This modification significantly increases the water solubility of the steroid, facilitating its transport in the blood and subsequent excretion in urine or bile. uc.edu
Research on the related compound 5α-androstane-3α,17α-diol has shown that it is found in biological samples as glucuronide and sulfate conjugates. Specifically, it has been identified in the monosulfate and disulfate forms in feces and as glucuronide, mono-, and disulfate conjugates in bile. hmdb.ca It is highly probable that this compound undergoes similar conjugation reactions at its 3α- and 17α-hydroxyl groups.
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to the hydroxyl groups. The resulting glucuronide conjugates are readily eliminated.
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfate group.
In research, the measurement of these conjugated metabolites in urine or serum is often used as an indirect marker of the production and metabolism of the parent steroid in the body. nih.gov
Intracrine and Paracrine Metabolic Circuits in Peripheral Tissues
Intracrinology refers to the process where a hormone is synthesized from circulating precursors and exerts its effects within the same cell (intracrine) or on adjacent cells (paracrine) without being released into the general circulation. nih.govnih.gov Many peripheral tissues, such as the prostate, skin, and adipose tissue, have the enzymatic machinery to perform this local steroid metabolism. nih.govnih.gov
While direct research on the intracrine synthesis of this compound is limited, the principle is well-established for other androgens and estrogens. nih.gov Tissues can take up circulating DHEA or DHEA-S and, if they express the necessary enzymes—specifically the correct isoforms of 3α-HSD and 17α-HSD—could locally produce this compound. This local production could lead to specific biological effects within that tissue that are independent of the circulating levels of the steroid itself. The local concentration and effect would be controlled by the relative activities of the synthesizing (reductive) and catabolizing (oxidative) enzymes present in that particular cellular environment. nih.govnih.gov
Molecular Interactions and Intracellular Signaling Mechanisms
Investigation of Steroid Receptor Binding Affinity and Specificity
The classical mechanism of steroid hormone action involves binding to and activating intracellular steroid receptors, which then modulate gene expression. The primary receptors of interest for an androstane (B1237026) derivative include the androgen receptor, estrogen receptors, glucocorticoid receptor, and progesterone (B1679170) receptor.
Androgen Receptor (AR) Interactions in Model Systems
There is a notable lack of published research investigating the binding affinity and specificity of Androst-5-ene-3alpha,17alpha-diol for the androgen receptor in any model system. While studies have been conducted on its isomers, such as Androst-5-ene-3beta,17beta-diol (B120663), which shows some interaction with the AR, no such data is available for the 3-alpha, 17-alpha variant.
Estrogen Receptor (ER) Subtype (ERα, ERβ) Interactions in Model Systems
Similarly, the interaction of this compound with estrogen receptor subtypes ERα and ERβ has not been documented in the scientific literature. The estrogenic or anti-estrogenic potential of this specific isomer is therefore unknown. In contrast, extensive research has been performed on Androst-5-ene-3beta,17beta-diol, which is known to possess estrogenic properties and can stimulate the growth of estrogen-dependent breast cancer cells via estrogen receptors. nih.gov
Glucocorticoid Receptor (GR) and Progesterone Receptor (PR) Considerations
There is no available scientific literature that has examined the binding affinity of this compound for either the glucocorticoid receptor or the progesterone receptor. Therefore, its potential activities as a glucocorticoid, anti-glucocorticoid, progestin, or anti-progestin are entirely speculative at this time.
Non-Genomic Signaling Pathways in Cellular Models
In addition to the classical genomic pathway, some steroids can elicit rapid cellular responses through non-genomic signaling. This often involves interaction with membrane-bound receptors or modulation of ion channels.
Membrane Receptor Engagement and Downstream Cascades
There are no published studies that have investigated whether this compound can engage with membrane receptors to activate downstream signaling cascades. Research on related compounds, such as 5alpha-androstane-3alpha,17beta-diol (B1664111), has shown activation of pathways like the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways in certain cell types. However, it is crucial to note that this is a different chemical entity, and these findings cannot be extrapolated to this compound.
Modulation of Ion Channels and Neurotransmitter Systems (if applicable to this isomer)
The potential for this compound to modulate ion channels or neurotransmitter systems has not been explored in any published research. Some neurosteroids, which are steroids that can alter neuronal excitability, are known to interact with ligand-gated ion channels like the GABA-A receptor. For instance, the related compound 3alpha-androstanediol (5alpha-androstane-3alpha,17beta-diol) is a known potent positive allosteric modulator of the GABA-A receptor. However, no such studies have been performed on this compound.
Enzyme Modulation and Allosteric Regulation within Metabolic Networks
The intricate dance of metabolic regulation often involves the precise modulation of enzyme activity. Endogenous compounds, such as steroids, can act as key signaling molecules, influencing the rate and direction of biochemical pathways through various mechanisms, including direct enzyme inhibition or activation, and more subtle allosteric regulation. This section delves into the specific roles of this compound in modulating enzyme function and its participation in the allosteric regulation of metabolic networks.
This compound is positioned within the complex web of steroid metabolism, a pathway critical for the synthesis of a wide array of hormones and signaling molecules. The enzymes responsible for the biosynthesis and catabolism of steroids are primary targets for regulatory control. These enzymes, primarily belonging to the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase (HSD) family, are subject to modulation by their own substrates and products, as well as by other endogenous molecules.
While extensive research has elucidated the broader principles of steroidogenic enzyme regulation, specific data on the direct modulatory effects of this compound are not widely available in the current scientific literature. However, by examining the metabolism and enzymatic transformations involving this compound, we can infer its potential regulatory roles.
One of the key enzyme families interacting with steroids is the UDP-glucuronosyltransferase (UGT) family. These enzymes are crucial for the phase II metabolism of a vast number of compounds, including steroids, by conjugating them with glucuronic acid, thereby increasing their water solubility and facilitating their excretion. The metabolism of androstenediol (B1197431) isomers by these enzymes suggests a potential for competitive inhibition or modulation of the metabolism of other endogenous and exogenous substrates.
For instance, studies on human liver microsomes and specific UGT isoforms have demonstrated the glucuronidation of androstenediol. This metabolic process implies that this compound can serve as a substrate for these enzymes. In any enzymatic reaction, the presence of multiple substrates can lead to competitive interactions. Therefore, this compound could potentially modulate the metabolic clearance of other steroids or xenobiotics that are also substrates for the same UGT isoforms. The extent of this modulation would depend on the relative concentrations of the competing substrates and their respective affinities for the enzyme's active site.
Furthermore, the concept of allosteric regulation is central to understanding the fine-tuning of metabolic pathways. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. While direct evidence for this compound acting as an allosteric regulator of metabolic enzymes is limited, the established role of other steroid metabolites as allosteric modulators of receptors, such as the GABA-A receptor, provides a compelling precedent. It is plausible that this compound could exert similar allosteric effects on certain metabolic enzymes, thereby influencing their activity in a non-competitive manner.
The table below summarizes the key enzymes that are known to interact with androstenediol isomers, providing a basis for understanding the potential modulatory role of this compound within metabolic networks.
| Enzyme Family | Specific Enzyme(s) | Interaction with Androstenediol Isomers | Potential Regulatory Implication of this compound |
| UDP-glucuronosyltransferases (UGTs) | Various isoforms | Substrate for glucuronidation | Competitive inhibition of the metabolism of other UGT substrates. |
| Hydroxysteroid Dehydrogenases (HSDs) | e.g., 3α-HSD, 17β-HSD | Interconversion of androstenediols and androstanediols | Substrate competition, potentially modulating the synthesis of other active steroids. |
| Cytochrome P450 Enzymes | e.g., CYP7B1 | Hydroxylation of related steroids | Potential to act as a substrate or inhibitor, influencing steroid hormone biosynthesis. |
Biological Roles in Non Clinical Research Models
Neurobiological Activities
The potential effects of Androst-5-ene-3alpha,17alpha-diol on the nervous system are inferred from studies on its isomers and related neurosteroids. These compounds have been shown to exert influence over neuronal health and function.
Neuroprotective Effects in In Vitro and Animal Studies
A study on a rat model of Parkinson's disease investigated the effects of Androst-5-ene-3β,17β-diol (ADIOL) on locomotor behavior, which is often impaired in this neurodegenerative condition. researchgate.netnih.gov
| Parameter | Vehicle Group | Control Group | ADIOL Treated Group | Reference |
| Locomotor Activity (counts) | Significantly lower than control | Normal | Dose-dependent improvement | researchgate.netnih.gov |
This table presents a simplified representation of the findings. The actual study contains more detailed data and statistical analysis.
Modulation of Neuronal Excitability and Synaptic Plasticity in Model Systems
There is currently a lack of direct scientific evidence from model systems specifically detailing the modulation of neuronal excitability and synaptic plasticity by this compound. The broader class of androgens has been shown to influence synaptic plasticity in the hippocampus, a brain region critical for learning and memory. frontiersin.org These effects are often mediated through androgen receptors and can involve the synthesis of other neuroactive steroids. frontiersin.org However, without specific studies, the role of this compound in these processes remains speculative.
Contributions to Neuroendocrine Regulation in Experimental Designs
The neuroendocrine system, which involves the interplay between the nervous system and endocrine glands, is regulated by various steroid hormones. While direct experimental data on this compound is scarce, a related compound, 5alpha-androstane-3alpha,17alpha-diol, has been implicated as a regulator of gonadotropin secretion. Furthermore, studies on another related metabolite, 5alpha-androstane-3beta,17beta-diol (3β-Diol), have shed light on its role in modulating the hypothalamo-pituitary-adrenal (HPA) axis, a central component of the stress response. frontiersin.orgnih.gov Research in rodent models has shown that testosterone (B1683101) and its metabolites can decrease the activity of the HPA axis. frontiersin.orgnih.gov Specifically, 3β-Diol has been found to reduce stress-induced secretion of adrenocorticotropic hormone (ACTH) and corticosterone. frontiersin.orgnih.gov
The following table summarizes the effects of the related compound 5alpha-androstane-3beta,17beta-diol (3β-Diol) on HPA axis hormones in a rodent stress model.
| Hormone | Effect of 3β-Diol | Model System | Reference |
| Adrenocorticotropic Hormone (ACTH) | Decrease in stress-induced secretion | Rodent model | frontiersin.orgnih.gov |
| Corticosterone | Decrease in stress-induced secretion | Rodent model | frontiersin.orgnih.gov |
Immunomodulatory Functions
The immune system can be influenced by steroid hormones, and research on compounds structurally similar to this compound suggests potential immunomodulatory roles.
Regulation of Immune Cell Function in In Vitro Systems
Direct in vitro studies on the effects of this compound on immune cell function are not extensively documented. However, research on the related steroid Androst-5-ene-3β,17β-diol (ADIOL) has demonstrated its ability to interact with estrogen receptors, which are present on various immune cells. nih.gov This interaction suggests a potential mechanism through which it could modulate immune cell activity. Another related synthetic compound, 17α-ethinyl-androst-5-ene-3β,17β-diol, has been shown to have radioprotective effects on hematopoietic stem and progenitor cells in vitro, indicating a potential to influence the development and function of immune cells. nih.gov
Influence on Inflammatory Responses in Animal Models
While there is no direct evidence from animal models on the influence of this compound on inflammatory responses, studies on related compounds are informative. For instance, Androst-5-ene-3β,17β-diol (ADIOL) has been reported to have anti-inflammatory effects in a rat model of Parkinson's disease, a condition with a significant neuroinflammatory component. researchgate.net The proposed mechanism involves the modulation of inflammatory mediators. researchgate.net
Role in Steroidogenesis and Homeostasis of Other Steroid Hormones in Animal Models
There is a notable lack of published scientific studies investigating the specific role of this compound in the process of steroidogenesis or its effects on the homeostasis of other steroid hormones within animal models. Research in this area has predominantly focused on other isomers, such as Androst-5-ene-3beta,17beta-diol (B120663). Consequently, there is no available data to create a detailed analysis or data table concerning the effects of this compound on the synthesis and regulation of other steroids in animal systems.
Effects on Cellular Growth and Differentiation in Defined Cell Culture Systems
Similarly, a comprehensive review of scientific literature reveals no specific studies on the effects of this compound on cellular growth and differentiation in defined cell culture systems. While the effects of related androstene and androstane (B1237026) diols on various cell lines have been a subject of investigation, research specifically isolating the actions of the 3-alpha, 17-alpha isomer of Androst-5-ene-diol is not present in the available scientific record. Therefore, no detailed findings or data tables on its impact on cell proliferation, apoptosis, or differentiation pathways can be provided.
Analytical Methodologies for Research Investigation
Extraction and Purification Techniques from Biological Matrices
The initial and critical step in the analysis of Androst-5-ene-3alpha,17alpha-diol from biological sources such as plasma, urine, or tissue involves its extraction and purification. The complexity of these matrices, which contain a multitude of potentially interfering substances, demands efficient sample preparation to ensure accurate and reliable results. nih.gov
Commonly, sample pretreatment begins with processes like protein precipitation (PP) for plasma samples to remove large protein molecules. nih.gov For conjugated steroids, enzymatic hydrolysis is often employed to cleave polar groups that are added during metabolic processes. nih.gov
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of steroids from biological extracts. This method utilizes a solid sorbent to selectively retain the analyte of interest while other matrix components are washed away. The choice of sorbent and elution solvents is critical for achieving high recovery and purity of this compound.
For instance, a study on the analysis of various steroids from human plasma utilized SPE to effectively remove many matrix interferences. thermofisher.com Another approach for oil-based samples and tablets involves sonication in methanol (B129727) followed by filtration. oup.com
Chromatographic Separation Methods for Isomer Resolution
Due to the existence of numerous steroid isomers with identical mass, chromatographic separation is indispensable for the unambiguous identification and quantification of this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the two most powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for separating steroids. nih.govacs.org The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18 or biphenyl) and a polar mobile phase. thermofisher.comacs.orgchromatographyonline.com The use of different mobile phase compositions, often in a gradient elution mode, allows for the fine-tuning of the separation to resolve closely related isomers. thermofisher.comacs.org
For example, biphenyl (B1667301) bonded phases have demonstrated unique selectivity for aromatic and moderately polar analytes, leading to improved resolution of structural isomers, especially when using methanol in the mobile phase. thermofisher.com The choice of column chemistry is crucial; for instance, an Acclaim 120 C18 column has been used with a mobile phase of methanol/tetrahydrofuran/water to separate corticosteroids with similar structures. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another highly effective technique for steroid analysis. nih.govnih.gov Prior to GC analysis, steroids are often derivatized to increase their volatility and improve their chromatographic behavior. This derivatization also aids in producing characteristic fragmentation patterns in the mass spectrometer. The separation in GC is based on the volatility and interaction of the analytes with the stationary phase of the capillary column. The high resolving power of capillary GC columns allows for the separation of many steroid isomers.
Mass Spectrometric Approaches for Identification and Quantification
Mass spectrometry (MS) is the definitive method for the identification and quantification of this compound due to its high sensitivity and specificity. frontiersin.org When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful analytical tool. nih.govnih.gov
Identification:
Identification is typically achieved by comparing the mass spectrum of the analyte to that of a known standard. The mass spectrum provides information about the molecular weight of the compound (from the molecular ion) and its structure (from the fragmentation pattern). Electron ionization (EI) is a common ionization technique in GC-MS that produces reproducible and information-rich fragmentation patterns. oup.com For LC-MS, techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are frequently used. nih.gov
Recent advancements have explored novel fragmentation strategies to differentiate regioisomers. For instance, silver-cationized steroids in tandem MS produce distinctive fragmentation patterns, aiding in confident annotation at the regioisomeric level without prior derivatization. diva-portal.orgacs.org This method has shown that fragmenting [M + Ag]+ in MS2 can provide unique product ions that enable annotation at the regioisomeric level. diva-portal.orgacs.org
Quantification:
For quantitative analysis, tandem mass spectrometry (MS/MS) is often the method of choice. thermofisher.com In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity by reducing chemical noise. chromatographyonline.com
The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.
Immunological Assays for Detection in Research Samples
Immunological assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective means of detecting steroids in research samples. nih.govfrontiersin.org These methods are based on the highly specific binding between an antibody and the target antigen (in this case, this compound).
A radioimmunoassay has been described for the measurement of 5alpha-androstane-3alpha,17beta-diol (B1664111) in human plasma, which utilized an antibody raised against testosterone-3-carboxymethyloxime-BSA. nih.gov However, a significant challenge with immunoassays is potential cross-reactivity with other structurally similar steroids. frontiersin.org This can lead to an overestimation of the analyte concentration. thermofisher.com Therefore, chromatographic separation using methods like Sephadex LH-20 column chromatography is often necessary to remove cross-reacting steroids before the immunoassay is performed. nih.gov
While mass spectrometry-based methods are considered the "gold standard" for specificity and sensitivity, immunoassays remain a valuable tool for routine screening and analysis in many research settings due to their simplicity and lower cost. frontiersin.org
Future Directions and Emerging Research Avenues
Elucidating the Precise Enzymatic Machinery for Androst-5-ene-3alpha,17alpha-diol Biosynthesis
The biosynthetic pathways for many C19 steroids are well-documented, involving a cascade of enzymatic conversions. frontiersin.org For instance, the formation of 5α-androstane-3α,17β-diol (a stereoisomer) from DHT is known to be catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs). frontiersin.orgnih.gov Similarly, the interconversion of various C11-oxy C19 steroids is regulated by isoforms of 11β-hydroxysteroid dehydrogenase (11βHSD). mdpi.com
However, the precise enzymatic machinery responsible for the synthesis of this compound is yet to be identified. Key questions remain regarding its precursor molecules and the specific enzymes—potentially unique reductases or isomerases—that catalyze its formation. Future research must focus on:
Identifying Precursors: Determining whether it is derived from dehydroepiandrosterone (B1670201) (DHEA), androstenedione, or another C19 steroid.
Enzyme Discovery: Screening for and characterizing novel hydroxysteroid dehydrogenases (HSDs) or other steroidogenic enzymes that exhibit specificity for the production of the 3α,17α configuration.
Tissue-Specific Synthesis: Investigating which tissues or cell types are capable of producing this compound, providing clues to its physiological relevance.
Identification of Novel Receptor Targets and Specific Binding Partners
The biological actions of steroids are mediated by their interaction with specific receptors. For example, the isomer Androst-5-ene-3β,17β-diol (Adiol) is known to bind to both estrogen receptors (ER) and androgen receptors (AR), exhibiting complex hormonal activity. nih.govbohrium.com Another isomer, 5α-androstane-3β,17β-diol (3β-Diol), is a known agonist for ERβ. frontiersin.org Furthermore, the neurosteroid 5α-androstane-3α,17β-diol (3α-diol) can modulate androgen receptor levels in astrocytes and acts as a potent positive allosteric modulator of the GABA-A receptor. nih.govwikipedia.org
For this compound, no specific receptor targets or binding partners have been definitively identified. It is crucial to investigate its binding affinity and functional activity at:
Nuclear Receptors: Assessing its ability to bind and activate or inhibit androgen receptors, estrogen receptors (ERα and ERβ), and other nuclear receptors.
Membrane-Bound Receptors: Exploring potential interactions with membrane-associated steroid receptors, which mediate rapid, non-genomic signaling.
Other Binding Proteins: Investigating its interaction with transport proteins like sex hormone-binding globulin (SHBG) and its potential role as a modulator of other signaling pathways. drugbank.com
Characterization of Its Unique Molecular Signature in Diverse Biological Processes
Different steroid isomers can have vastly different, and sometimes opposing, biological effects. For example, 5α-androstane-3α,17β-diol has been shown to support prostate cancer cell survival through AR-independent pathways, such as the PI3K/Akt pathway, highlighting its role as a neuroactive steroid. nih.govnih.gov In contrast, its 3β-isomer can stimulate the growth of estrogen-dependent breast cancer cells via ERs. nih.gov
The specific molecular and cellular effects of this compound are completely unknown. A critical avenue of research is to characterize its unique "molecular signature" by:
Investigating Cellular Signaling: Determining its impact on key signaling cascades, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, in various cell types. nih.gov
Defining Physiological Roles: Exploring its potential functions in the central nervous system (as a neurosteroid), the immune system, and in endocrine-regulated tissues.
Gene Expression Profiling: Utilizing transcriptomics to identify the unique set of genes regulated by this steroid, providing insight into its specific biological functions.
Development of Advanced Research Tools and Methodologies for Study
Progress in understanding this compound is hampered by a lack of specific research tools. While general analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for its identification, more advanced tools are needed for detailed functional studies. nih.govnist.govnih.gov A novel synthesis method has been described, which could facilitate further research. rsc.org
Future efforts should be directed towards the development of:
Specific Antibodies: Creating monoclonal or polyclonal antibodies for use in highly sensitive and specific immunoassays (e.g., ELISA) to accurately measure its concentration in biological fluids and tissues.
Radiolabeled and Fluorescent Ligands: Synthesizing labeled versions of the molecule to facilitate receptor binding assays, autoradiography, and cellular imaging studies.
Selective Agonists and Antagonists: Developing pharmacological tools that can selectively activate or block its specific receptors, allowing for a precise dissection of its physiological functions in vitro and in vivo.
Comparative Studies with Other C19 Steroid Isomers to Delineate Specific Functions
The subtle structural differences among steroid isomers, such as the orientation of hydroxyl groups, can lead to dramatic changes in biological activity. nih.gov A comparative approach is therefore essential to understand the unique role of this compound. Studies directly comparing its effects with those of its better-characterized isomers are necessary.
These comparative studies should systematically evaluate differences in receptor binding, signaling pathway activation, and physiological outcomes. This will help to delineate which functions are shared among related steroids and which are unique to the 3α,17α-diol configuration.
Comparative Overview of C19 Steroid Isomers
| Steroid Isomer | Known Receptor Targets | Key Research Findings |
|---|---|---|
| This compound | To be determined | Largely uncharacterized; represents a significant knowledge gap. |
| Androst-5-ene-3beta,17beta-diol (B120663) (Adiol) | Estrogen Receptor (ER), Androgen Receptor (AR) | Stimulates ER-positive breast cancer cell growth; can inhibit estrogen-stimulated growth via AR. nih.govbohrium.com |
| 5alpha-androstane-3alpha,17beta-diol (B1664111) (3α-diol) | GABA-A Receptor, weak AR/ER activity | Potent neurosteroid with anxiolytic and anticonvulsant effects; activates PI3K/Akt signaling in astrocytes. nih.govwikipedia.org |
| 5alpha-androstane-3beta,17beta-diol (3β-diol) | Estrogen Receptor beta (ERβ) | Potent ERβ agonist; inhibits hypothalamic-pituitary-adrenal (HPA) axis response to stress. frontiersin.org |
| Androsterone | GABA-A Receptor, weak AR activity | Weak androgen; inhibitory neurosteroid; metabolite of testosterone (B1683101) and DHT. wikipedia.org |
Q & A
Q. What analytical methodologies are recommended for quantifying Androst-5-ene-3alpha,17alpha-diol in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying steroid derivatives like this compound. This method ensures high specificity and sensitivity, particularly when analyzing low-abundance metabolites in plasma or tissue homogenates. Key parameters include optimizing ionization conditions (e.g., electrospray ionization in positive mode) and selecting appropriate internal standards (e.g., deuterated analogs) to correct for matrix effects. Validation should follow FDA/EMA guidelines for precision, accuracy, and linearity .
Q. How does this compound function as a precursor in steroid biosynthesis pathways?
this compound is a key intermediate in testosterone synthesis. It undergoes enzymatic conversion via 17β-hydroxysteroid dehydrogenase (17β-HSD) to yield testosterone. Studies using isotopic labeling and enzyme inhibition assays (e.g., with ketoconazole) can elucidate its metabolic flux in steroidogenic tissues like the adrenal gland or testes. In vitro models (e.g., Leydig cell cultures) are critical for tracing conversion rates under varying hormonal stimuli .
Q. What structural features of this compound influence its stability and bioavailability?
The stereochemistry at C3 (alpha-hydroxyl group) and C17 (alpha-hydroxyl group) affects its metabolic resistance and receptor binding. For instance, alpha-oriented hydroxyls are less prone to glucuronidation compared to beta-oriented counterparts, prolonging half-life in circulation. Computational modeling (e.g., molecular docking) and comparative studies with analogs (e.g., 3beta,17beta-diol) can clarify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic levels of this compound across different populations?
Discrepancies may arise from genetic polymorphisms (e.g., CYP3A7 rs45446698) or pre-analytical variables (e.g., sample collection timing, fasting status). A robust approach includes:
Q. What experimental designs are optimal for evaluating the impact of structural modifications on this compound’s bioactivity?
- Step 1: Synthesize derivatives with targeted modifications (e.g., C7 methylation, C17 esterification) using solid-phase chemistry or microbial biotransformation .
- Step 2: Screen for activity in cell-based assays (e.g., androgen receptor luciferase reporter assays) and compare IC50/EC50 values.
- Step 3: Validate in vivo using knockout models (e.g., AR-null mice) to isolate receptor-specific effects. Cross-referencing with SAR databases (e.g., ChEMBL) can prioritize high-potential analogs .
Q. How do genetic variants modulate the enzymatic conversion of this compound to downstream metabolites?
CRISPR-Cas9-edited cell lines (e.g., H295R adrenocortical cells) can silence specific enzymes (e.g., 17β-HSD isoforms) to quantify their role in metabolite production. Pair this with stable isotope-resolved metabolomics (SIRM) to track 13C-labeled this compound through metabolic networks. Genome-wide association studies (GWAS) linking SNPs to metabolite levels (e.g., in UK Biobank data) further identify regulatory loci .
Q. What strategies mitigate confounding factors when studying this compound’s role in disease pathogenesis?
- Case-control studies: Match cases and controls for confounding variables (e.g., hormonal therapy use, comorbidities).
- Longitudinal cohorts: Measure metabolite trajectories pre- and post-diagnosis (e.g., in prostate cancer studies) .
- Mendelian randomization: Use genetic variants as instrumental variables to infer causal relationships .
Methodological Considerations
- Data Validation: Ensure LC-MS/MS peaks are confirmed via retention time alignment and fragmentation patterns (e.g., using NIST libraries) .
- Statistical Power: For GWAS, sample sizes >10,000 are recommended to detect moderate effect sizes (p < 5×10^-8) .
- Ethical Compliance: Adhere to guidelines for handling synthetic steroids (e.g., DEA Schedule III regulations in the U.S.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
